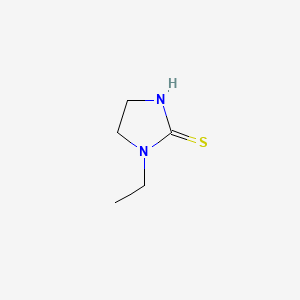

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4S)-2-Oxo-4-phenylpyrrolidine-3-carboxylic acid, or (3R,4S)-2-oxo-PPCA, is a chiral, non-proteinogenic amino acid with a wide range of applications in both scientific research and industrial processes. It is a structural analog of the naturally occurring amino acid, l-alanine, and has similar biochemical and physiological effects. This article will discuss the synthesis method of (3R,4S)-2-oxo-PPCA, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has been used in a variety of scientific research applications, including the development of new pharmaceuticals, the study of enzymatic reactions, and the development of new catalysts. It has also been used to study the structure-activity relationships of peptides and proteins, as well as the structure-activity relationships of small molecules. Additionally, it has been used to study the binding of drugs to their target molecules.

作用機序

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA is a structural analog of l-alanine, and has similar biochemical and physiological effects. It acts as a substrate for the enzyme alanine aminotransferase (ALT), which catalyzes the transfer of an amino group from l-alanine to α-ketoglutaric acid. It is also a substrate for the enzyme alanine dehydrogenase (ALD), which catalyzes the oxidation of l-alanine to pyruvate.

Biochemical and Physiological Effects

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme alanine aminotransferase (ALT) in vitro, which may be useful in the development of new drugs to treat liver diseases. Additionally, it has been shown to inhibit the activity of the enzyme alanine dehydrogenase (ALD) in vitro, which may be useful in the development of new drugs to treat metabolic disorders.

実験室実験の利点と制限

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has several advantages in laboratory experiments. It is a stable compound, with a high purity and a high yield from the synthesis process. Additionally, it is a chiral compound, which makes it useful for studies of stereoselective enzymatic reactions. The main limitation of ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA is the relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

Given the wide range of applications for ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA, there are many potential future directions for research. These include the development of new pharmaceuticals, the study of enzymatic reactions, the development of new catalysts, the study of the structure-activity relationships of peptides and proteins, the study of the structure-activity relationships of small molecules, and the study of the binding of drugs to their target molecules. Additionally, further research could be conducted into the biochemical and physiological effects of ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA, as well as its solubility in aqueous solutions.

合成法

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA can be synthesized in a two-step process from the starting material, l-alanine. The first step involves the conversion of l-alanine to ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-amino-4-phenylpyrrolidine-3-carboxylic acid (2-APPCA) by a reaction with phenylhydrazine hydrochloride and hydrochloric acid, followed by a second reaction with oxalyl chloride in dimethylformamide (DMF) to form the desired product, ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA. This method provides a high yield of the product, with a purity of greater than 95%.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-phenyl-2-butanone.", "Step 2: Reduction of 3-phenyl-2-butanone with sodium borohydride in methanol to form (3R)-3-phenyl-2-butanol.", "Step 3: Oxidation of (3R)-3-phenyl-2-butanol with sodium nitrite and sulfuric acid to form (3R)-3-phenyl-2-butanone.", "Step 4: Conversion of (3R)-3-phenyl-2-butanone to (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid through a series of reactions involving sodium nitrate, hydrochloric acid, sodium hydroxide, and sulfuric acid.", "Step 5: Purification of the final product through recrystallization using acetone and diethyl ether." ] } | |

CAS番号 |

71657-86-8 |

分子式 |

C11H11NO3 |

分子量 |

205.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。